(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid
Description
(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1, an oxo (keto) group at position 3, and an isopropyl substituent at position 1.
Properties
IUPAC Name |
(1S)-3-oxo-1-propan-2-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)9(8(11)12)4-3-7(10)5-9/h6H,3-5H2,1-2H3,(H,11,12)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZVRNBNUQBLCK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CCC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667482 | |
| Record name | (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782493-13-4 | |
| Record name | (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct chiral configuration. One common approach is the use of chiral catalysts or chiral auxiliaries in the reaction process. The starting materials often include cyclopentanone derivatives, which undergo various transformations such as alkylation, oxidation, and carboxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are commonly employed.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Carboxylic Acid Derivatives
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3)
- Structure: Cyclopentane backbone with amino (-NH₂) and hexafluoropropan-2-ylidenyl (-CF₂-CF₂-) groups at positions 3 and 4, respectively .
- Biological Activity: Potent inhibitor of ornithine aminotransferase (OAT), a key enzyme in ammonia metabolism. The hexafluoropropylidene group enhances electronegativity and steric bulk, improving target binding .
- Comparison: Unlike the target compound’s oxo and isopropyl groups, BCF3’s electron-withdrawing fluorine substituents and amino group likely increase metabolic stability and enzyme affinity.
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid
- Structure : Cyclopentane with methyl groups at positions 2 and 3, and an oxo group at position 5 .
- Physicochemical Properties : Molecular weight 170.18 g/mol (C₈H₁₂O₃), compared to the target compound’s 184.23 g/mol (C₉H₁₄O₃).
- The positional isomerism (oxo at C5 vs. C3) alters ring strain and hydrogen-bonding capacity.
Derivatives with Varied Ring Systems
1-Methyl-5-oxopyrrolidine-3-carboxylic acid
- Structure : Pyrrolidine (5-membered nitrogen-containing ring) with oxo and methyl groups .
- Key Differences: The nitrogen atom introduces basicity, unlike the purely hydrocarbon cyclopentane backbone of the target compound.
2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
- Structure: Spirocyclic system merging cyclopentane and isoquinoline rings, with a cyclohexyl substituent .
(1S,3S)-3-Amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid
- Application : Investigated for Fragile X syndrome treatment due to its ability to modulate neuronal signaling .
- Comparison: The difluoromethylidene and amino groups enhance blood-brain barrier penetration, a feature absent in the target compound’s isopropyl and oxo substituents.
(1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
- Structure: tert-butoxycarbonyl (Boc)-protected amino group at position 3 .
- Synthetic Utility : The Boc group aids in peptide synthesis, contrasting with the target compound’s lack of protective groups.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., fluorine in BCF3) enhance enzyme inhibition, while bulky groups (isopropyl) may improve lipid solubility .
Ring Modifications : Nitrogen-containing rings (pyrrolidine) introduce basicity, whereas spiro systems increase structural complexity and target specificity .
Stereochemistry : The 1S configuration in the target compound and analogs like BCF3 underscores the importance of chirality in biological activity .
Biological Activity
(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral compound characterized by a cyclopentane ring with a carboxylic acid and a ketone functional group. Its unique stereochemistry plays a significant role in its biological activity, influencing its interactions with various biological targets.
Chemical Structure and Properties
- IUPAC Name : (1S)-3-oxo-1-propan-2-ylcyclopentane-1-carboxylic acid
- Molecular Formula : C9H14O3
- Molecular Weight : 170.21 g/mol
- CAS Number : 782493-13-4
The compound's structure can be represented as follows:
The biological activity of (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, while the ketone group may participate in nucleophilic addition reactions. This dual functionality allows the compound to act on multiple biological pathways.
Potential Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds related to (1S)-3-Oxo have shown moderate to high inhibitory activity against MCF-7 breast cancer cells and other tumor types, with IC50 values ranging from 6.72 to 13.38 μM .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and metastasis. For example, studies have indicated that certain analogs can inhibit glycogen synthase kinase 3β (GSK3β), which is implicated in various cancers .
- Pharmaceutical Synthesis : As a chiral building block, (1S)-3-Oxo is utilized in the synthesis of more complex pharmaceutical compounds, potentially enhancing the efficacy and selectivity of drug candidates .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of (1S)-3-Oxo derivatives against various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.72 |
| Compound B | LOVO | 10.50 |
| Compound C | LNCAP | 13.38 |
The results demonstrated that these compounds could effectively inhibit cell growth, suggesting their potential as anticancer agents .
Study 2: Enzyme Interaction
In another investigation, the interaction of (1S)-3-Oxo with GSK3β was characterized:
| Compound | GSK3β Inhibition (%) | IC50 (nM) |
|---|---|---|
| Compound D | 85% | 5.46 |
| Compound E | 70% | 12.00 |
These findings indicate a significant inhibitory effect on GSK3β, highlighting the compound's potential in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
